molecular formula C20H40ClNO3 B8236321 Saclac

Saclac

Cat. No.: B8236321
M. Wt: 378.0 g/mol
InChI Key: XDHVKWVHTCINMB-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saclac is a useful research compound. Its molecular formula is C20H40ClNO3 and its molecular weight is 378.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of SACLA Facility

The SACLA facility, a user facility operating with a light source and beamline, has been instrumental in scientific advancements. Key achievements from 2013-2014 are highlighted, along with a perspective on facility upgrades (Yabashi, Tanaka, & Ishikawa, 2015).

SACLA's Progress in Beamlines

The development of beamline optical and diagnostics systems at SACLA has significantly advanced scientific applications of X-ray free-electron lasers (XFELs). End-station instruments have been upgraded for user-friendly experimentation and efficient data collection (Tono et al., 2017).

Industrial Applications of SACLA

SACLA has been used for industrial research-and-development, particularly in analyzing car-related nanomaterials. This initiative highlights SACLA's potential in contributing to industrial R&D, demonstrated through successful imaging experiments on automotive exhaust catalysts (Yoshida et al., 2015).

SACLA in Earth Observation

The SAC-C mission, involving SACLA, focuses on multispectral imaging of terrestrial and coastal environments. It aims to monitor the terrestrial and marine biosphere, study the Earth's geomagnetic field, and measure atmospheric phenomena for climate change research (Colomb, Alonso, & Nollmann, 2003).

MAXIC at SACLA for Diffraction Experiments

The multiple-application X-ray imaging chamber (MAXIC) at SACLA facilitates various single-pulse diffraction experiments. This includes imaging, nanocrystallographic data acquisition, and ultra-fast pump-probe scattering, demonstrating SACLA's versatility in scientific research (Song et al., 2014).

Software for Data Analysis at SACLA

SACLA's Timing Monitor Analyzer (TMA) software package enhances experimental efficiency. It provides convenient access to arrival-timing data, improving temporal resolution in pump-probe experiments (Nakajima et al., 2018).

SACLA's Data Acquisition System

SACLA's data acquisition system is designed for high data rate management in synchronization with beam repetition cycles. Since 2012, it has been operating stably, supporting public user experiments (Joti et al., 2015).

Properties

IUPAC Name

2-chloro-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVKWVHTCINMB-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.